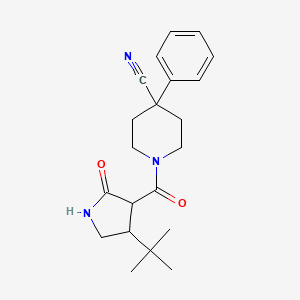
1-(4-Tert-butyl-2-oxopyrrolidine-3-carbonyl)-4-phenylpiperidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Tert-butyl-2-oxopyrrolidine-3-carbonyl)-4-phenylpiperidine-4-carbonitrile is a useful research compound. Its molecular formula is C21H27N3O2 and its molecular weight is 353.466. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Properties and Antimicrobial Potential
Compounds with tert-butyl and phenyl groups have been synthesized and characterized for their fluorescent properties and potential antimicrobial activities. For example, a study on furopyridine derivatives, including tert-butyl and phenyl substituents, explored their fluorescence behavior alongside antimicrobial and antioxidant studies. Although these compounds showed weak to moderate antioxidant activity and no significant antimicrobial activity, their fluorescent properties were highlighted, suggesting possible applications in fluorescence-based sensors and imaging techniques (Ibrahim et al., 2018).
Polymeric Materials with Enhanced Thermal Stability
Another field of application involves the synthesis of polymeric materials. Aromatic diamine monomers containing tert-butyl and phenyl groups have been utilized to prepare poly(pyridine-imide)s. These polymers exhibit good solubility in polar solvents and excellent thermal stability, with degradation temperatures well above 500°C. The introduction of tert-butyl groups contributes to the amorphous nature of these polymers, indicating potential use in advanced materials requiring high thermal resistance and solubility in organic solvents (Lu et al., 2014).
Water Oxidation Catalysts
Compounds with tert-butyl and pyridine structures have also been investigated as components of water oxidation catalysts. A study detailed the synthesis of dinuclear complexes with tert-butyl-substituted pyridine ligands, showing their effectiveness in catalyzing water oxidation. Such catalysts are of interest for renewable energy applications, particularly in artificial photosynthesis systems where water splitting to generate oxygen is a key process (Zong & Thummel, 2005).
Synthesis of Novel Bioactive Compounds
Additionally, tert-butyl and phenyl groups have been incorporated into novel bioactive compounds, such as those bearing 1,2,4-oxadiazole rings. These compounds were synthesized and tested for their antitumor activity, highlighting the potential for developing new therapeutic agents. The structural features of these compounds, including the tert-butyl and phenyl moieties, contribute to their biological activity and could be relevant for designing drugs with improved efficacy and selectivity (Maftei et al., 2013).
Properties
IUPAC Name |
1-(4-tert-butyl-2-oxopyrrolidine-3-carbonyl)-4-phenylpiperidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-20(2,3)16-13-23-18(25)17(16)19(26)24-11-9-21(14-22,10-12-24)15-7-5-4-6-8-15/h4-8,16-17H,9-13H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOOKSZWHKBPFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)C1C(=O)N2CCC(CC2)(C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
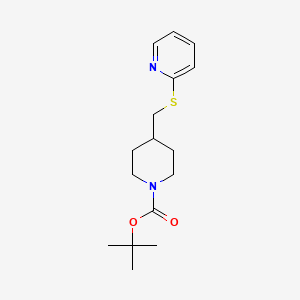
![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2726833.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2726834.png)
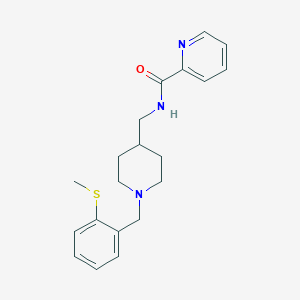
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2726836.png)

![4-(3-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2726839.png)
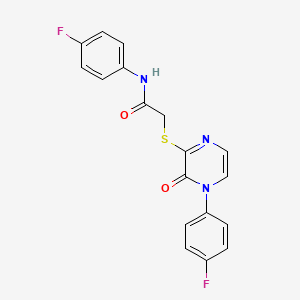
![(Z)-3-[2-[acetyl(ethyl)amino]-1,3-thiazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide](/img/structure/B2726841.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2726844.png)

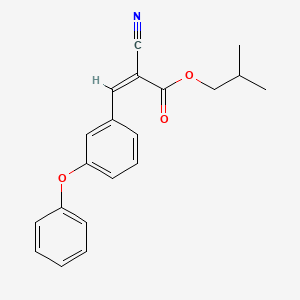

![2-(2,2-diphenylacetamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2726855.png)
